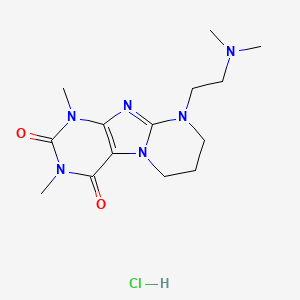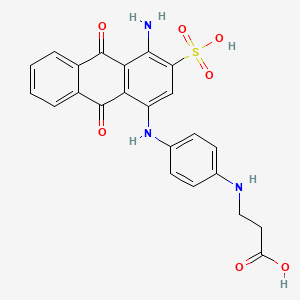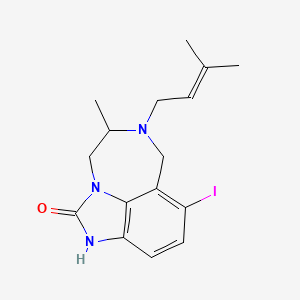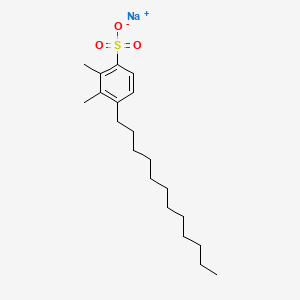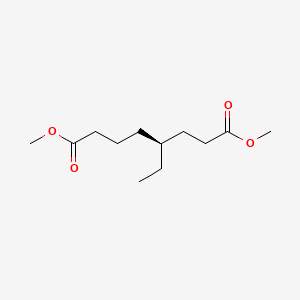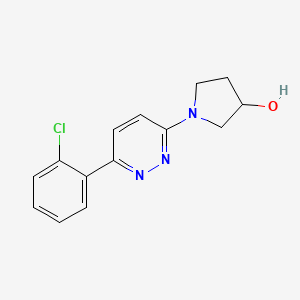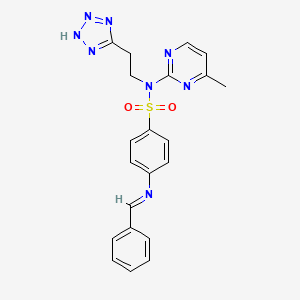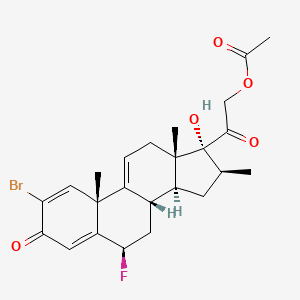
2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This compound is a derivative of pregnane, a steroid nucleus, and is modified with various functional groups, including bromine, fluorine, hydroxyl, and acetate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate typically involves multiple steps, starting from a suitable steroid precursor. The key steps may include:
Halogenation: Introduction of bromine and fluorine atoms at specific positions on the steroid nucleus.
Hydroxylation: Addition of hydroxyl groups at the 17 and 21 positions.
Acetylation: Formation of the acetate ester at the 21 position.
Methylation: Introduction of a methyl group at the 16beta position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or remove halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 17-keto derivatives, while reduction may produce 17-hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved can include:
Glucocorticoid Receptor Pathway: Regulation of inflammation and immune response.
Mineralocorticoid Receptor Pathway: Control of electrolyte balance and blood pressure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dexamethasone: A synthetic glucocorticoid with anti-inflammatory properties.
Fluocinolone Acetonide: A corticosteroid used in dermatology.
Betamethasone: Another synthetic glucocorticoid with similar applications.
Uniqueness
2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate is unique due to its specific combination of functional groups, which may confer distinct biological activities and pharmacokinetic properties compared to other steroids.
Eigenschaften
CAS-Nummer |
60864-76-8 |
|---|---|
Molekularformel |
C24H28BrFO5 |
Molekulargewicht |
495.4 g/mol |
IUPAC-Name |
[2-[(6R,8S,10R,13S,14S,16S,17R)-2-bromo-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H28BrFO5/c1-12-7-16-14-8-19(26)17-9-20(28)18(25)10-22(17,3)15(14)5-6-23(16,4)24(12,30)21(29)11-31-13(2)27/h5,9-10,12,14,16,19,30H,6-8,11H2,1-4H3/t12-,14+,16-,19+,22+,23-,24-/m0/s1 |
InChI-Schlüssel |
PSNYSZVUCFWIID-MGQHRJHGSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C(=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C)Br)F |
Kanonische SMILES |
CC1CC2C3CC(C4=CC(=O)C(=CC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





